2,5-Diazaspiro[3.4]octan-1-one, 2,5-bis(phenylmethyl)-
Description
2,5-Diazaspiro[3.4]octan-1-one, 2,5-bis(phenylmethyl)- (CAS: 1031928-30-9) is a spirocyclic compound featuring a diazaspiro[3.4]octane core with two phenylmethyl substituents at positions 2 and 3. Spirocyclic structures are of significant interest in medicinal chemistry due to their conformational rigidity, which can enhance binding specificity to biological targets . The spiro architecture likely confers unique physicochemical properties, such as improved metabolic stability compared to non-rigid analogs.
Properties
IUPAC Name |
2,5-dibenzyl-2,5-diazaspiro[3.4]octan-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O/c23-19-20(16-21(19)14-17-8-3-1-4-9-17)12-7-13-22(20)15-18-10-5-2-6-11-18/h1-6,8-11H,7,12-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAHAQPJEDUCSLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CN(C2=O)CC3=CC=CC=C3)N(C1)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Construction of the Spirocyclic Lactam Core
The core 2,5-diazaspiro[3.4]octan-1-one can be synthesized by cyclization reactions involving diamines and appropriate keto or lactam precursors. Although direct literature on this exact compound is limited, closely related diazaspiro compounds have been prepared by:
- Cyclization of 1,4-diaminobutane derivatives with cyclic ketones or lactones under acidic or basic conditions.
- Use of protecting groups such as tert-butyl esters to facilitate selective reactions on nitrogen atoms before cyclization.
One example from related chemistry involves the preparation of tert-butyl 4,7-diazaspiro[2.5]octane-7-carboxylate, which shares the diazaspiro motif and undergoes cyclization under controlled heating and solvent conditions (e.g., dimethyl sulfoxide at 120°C).
N-Benzylation (Introduction of Phenylmethyl Groups)
The bis(phenylmethyl) substitution on the nitrogen atoms is typically achieved via N-alkylation reactions:
- Alkylation reagents: Benzyl bromide or benzyl chloride are common electrophiles for N-alkylation.
- Bases: Strong bases such as sodium hydride, potassium carbonate, or cesium hydroxide facilitate deprotonation of the nitrogen atoms to enhance nucleophilicity.
- Solvents: Polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile are preferred to dissolve reagents and promote reaction.
- Conditions: Reactions are often conducted at room temperature or under mild heating (e.g., 40–80°C) to optimize yield and reduce side reactions.
A representative procedure might involve stirring the spirocyclic lactam with benzyl bromide in the presence of cesium hydroxide in DMSO at 120°C for 20 minutes in a sealed tube, followed by workup with aqueous ammonium chloride and extraction with diethyl ether.
Purification and Characterization
- Purification: The crude product is purified by silica gel column chromatography using eluents such as dichloromethane (DCM) and methanol mixtures or flash chromatography with heptane/ethyl acetate gradients.
- Characterization: The purified compound is characterized by ^1H NMR, ^13C NMR, mass spectrometry (MS), and melting point determination to confirm structure and purity.
Comparative Data Table of Preparation Conditions
| Step | Reagents/Conditions | Solvent | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Spirocyclic core formation | Cyclization of diamine with cyclic ketone | DMSO | 120°C | 20 min | ~31 | Sealed tube, cesium hydroxide base |
| N-Benzylation | Benzyl bromide + CsOH | DMSO | 120°C | 20 min | Moderate | Followed by aqueous workup and extraction |
| Purification | Silica gel chromatography | DCM/MeOH | Ambient | - | - | Flash chromatography or Sep-Pak cartridge |
| Alternative N-alkylation | Sodium hydride + benzyl chloride | DMF | RT to 80°C | Several hrs | Variable | Base choice and solvent affect yield |
Chemical Reactions Analysis
Types of Reactions
2,5-Diazaspiro[3.4]octan-1-one, 2,5-bis(phenylmethyl)- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine or bromine) in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a corresponding ketone or carboxylic acid, while reduction may produce an amine or alcohol derivative.
Scientific Research Applications
2,5-Diazaspiro[3.4]octan-1-one, 2,5-bis(phenylmethyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has been studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research has explored its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 2,5-Diazaspiro[3.4]octan-1-one, 2,5-bis(phenylmethyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the context. The pathways involved often include binding to active sites or allosteric sites, leading to changes in the activity of the target molecule.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between 2,5-Diazaspiro[3.4]octan-1-one, 2,5-bis(phenylmethyl)- and related compounds:
*Molecular weights calculated based on molecular formulas.
Key Observations:
Core Structure Differences: The target compound’s spiro[3.4]octane framework distinguishes it from piperazinediones (6-membered rings) and pyrrolo-pyrazinediones (fused bicyclic systems). In contrast, MPP and PMP (piperazinediones) lack spiro connectivity, resulting in greater conformational flexibility, which may reduce metabolic stability .
Substituent Effects: The bis(phenylmethyl) groups on the target compound likely increase lipophilicity compared to MPP (methyl and phenylmethyl) and PMP (single phenylmethyl). This could enhance membrane permeability but reduce aqueous solubility. HPPP’s fused bicyclic structure with a phenylmethyl group may offer intermediate rigidity between spiro and monocyclic systems .
Synthetic Accessibility: Spiro compounds like the target are typically synthesized via cyclization or ring-closing metathesis, as noted for related spiro heterocycles (e.g., spiro[indole-3,2'-pyrrole]) . Piperazinediones (MPP, PMP) are often prepared through diketopiperazine formation or peptide cyclization .
The spiro analog’s rigidity could modulate enzyme inhibition potency.
Biological Activity
2,5-Diazaspiro[3.4]octan-1-one, 2,5-bis(phenylmethyl)- is a compound of growing interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound has the molecular formula and features a spirocyclic structure that is characteristic of several biologically active compounds. The presence of nitrogen atoms in the diazaspiro framework contributes to its reactivity and interaction with biological targets.
Anticancer Properties
Recent studies have highlighted the potential anticancer properties of diazaspiro compounds. For instance, derivatives similar to 2,5-Diazaspiro[3.4]octan-1-one have been shown to exhibit selective inhibition against various cancer cell lines. A notable study investigated a series of diazaspiro derivatives as covalent inhibitors targeting KRAS G12C mutations, which are prevalent in non-small cell lung cancer (NSCLC) . These derivatives demonstrated significant potency in inhibiting tumor growth in xenograft models.
Inhibition of Protein-Protein Interactions
Another area of interest is the compound's ability to inhibit protein-protein interactions. Research indicates that spirocyclic compounds can disrupt interactions between key proteins involved in disease pathways, such as menin/MLL protein interactions . This mechanism is particularly relevant for therapeutic strategies against certain hematological malignancies.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of diazaspiro compounds. Modifications to the phenyl groups attached to the spirocyclic core can significantly influence their potency and selectivity. For example, variations in substituents on the phenyl rings have been correlated with changes in inhibitory activity against specific cancer cell lines .
Case Studies
Pharmacological Mechanisms
The pharmacological effects of 2,5-Diazaspiro[3.4]octan-1-one are attributed to its ability to modulate various signaling pathways involved in cell proliferation and apoptosis. The compound's interaction with specific receptors or enzymes remains an area for further exploration.
Q & A
Q. How do substituents on the benzyl groups influence the compound’s physicochemical properties (e.g., logP, solubility)?
- Methodology :
- QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with logP and aqueous solubility. Para-methoxybenzyl groups increase solubility via hydrogen bonding .
- Experimental validation : Measure partition coefficients (octanol/water) and compare with computational predictions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
